molecular formula C15H18N2O3 B12309259 5-{[2-(1H-indol-3-yl)ethyl]amino}-5-oxopentanoic acid

5-{[2-(1H-indol-3-yl)ethyl]amino}-5-oxopentanoic acid

Cat. No.: B12309259
M. Wt: 274.31 g/mol
InChI Key: ADNUGOGDMFDOTO-UHFFFAOYSA-N
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Description

5-{[2-(1H-indol-3-yl)ethyl]amino}-5-oxopentanoic acid is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(1H-indol-3-yl)ethyl]amino}-5-oxopentanoic acid typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(1H-indol-3-yl)ethyl]amino}-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-{[2-(1H-indol-3-yl)ethyl]amino}-5-oxopentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[2-(1H-indol-3-yl)ethyl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, influencing cellular signaling and metabolic processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Uniqueness

5-{[2-(1H-indol-3-yl)ethyl]amino}-5-oxopentanoic acid is unique due to its specific structure, which combines the indole moiety with a pentanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

5-[2-(1H-indol-3-yl)ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C15H18N2O3/c18-14(6-3-7-15(19)20)16-9-8-11-10-17-13-5-2-1-4-12(11)13/h1-2,4-5,10,17H,3,6-9H2,(H,16,18)(H,19,20)

InChI Key

ADNUGOGDMFDOTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCC(=O)O

Origin of Product

United States

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